molecular formula C14H15N3OS B2959483 N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide CAS No. 301194-05-8

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide

Cat. No.: B2959483
CAS No.: 301194-05-8
M. Wt: 273.35
InChI Key: WBCXAWYEBYMJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide typically involves the reaction of 3,5-dimethylaniline with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified functional groups with reduced states.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(2-pyridinylsulfanyl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-(3,5-dimethylphenyl)-2-(2-thiazolylsulfanyl)acetamide: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is unique due to the presence of the pyrimidinylsulfanyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted research and applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-6-11(2)8-12(7-10)17-13(18)9-19-14-15-4-3-5-16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCXAWYEBYMJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.